

Introduction: The Prominence of the Rhodanine Scaffold

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Compound of Interest

Compound Name: **3-Methylrhodanine**

Cat. No.: **B1581798**

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Rhodanines, a class of 4-thiazolidinone subtypes, are recognized as privileged heterocyclic structures in the field of medicinal chemistry.^{[1][2]} Their versatile chemical nature and proven broad range of biological activities have established them as a foundational scaffold for the development of novel therapeutic agents.^{[3][4][5][6]} The rhodanine core can be readily modified at several positions, allowing for the creation of large, diverse chemical libraries for high-throughput screening. This guide focuses on a key starting material and derivative, **3-Methylrhodanine**, exploring its fundamental properties, synthesis, reactivity, and critical role in the design of next-generation kinase inhibitors and other therapeutics.

Core Properties of 3-Methylrhodanine

3-Methylrhodanine, also known as N-Methylrhodanine, is the N-methylated derivative of the parent rhodanine heterocycle. This simple methylation precludes reactions at the nitrogen atom and directs further synthetic modifications to other reactive sites on the ring, primarily the C5 methylene group.

| Property | Value | Source |
|-------------------|--|--|
| Molecular Formula | C ₄ H ₅ NOS ₂ | [7] [8] [9] [10] |
| Molecular Weight | 147.22 g/mol | [7] [8] [11] |
| CAS Number | 4807-55-0 | [7] [10] |
| IUPAC Name | 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | [8] |
| Melting Point | 69-71 °C | [7] |
| Appearance | Crystals | [7] |

Synthesis and Purification: A Validated Protocol

The synthesis of **3-Methylrhodanine** is a well-established procedure, typically achieved through the condensation of an N-methyl dithiocarbamate precursor, which can be generated *in situ*. The following protocol outlines a common and reliable method adapted from literature procedures.[\[12\]](#)

Experimental Protocol: Synthesis of 3-Methylrhodanine

Causality: This two-step, one-pot synthesis is efficient because it avoids the isolation of the intermediate dithiocarbamate salt. The initial nucleophilic attack of the methylamine on carbon disulfide forms the dithiocarbamate, which then undergoes an S_n2 reaction with ethyl chloroacetate. The subsequent intramolecular condensation is driven by the basic conditions and results in the stable five-membered rhodanine ring.

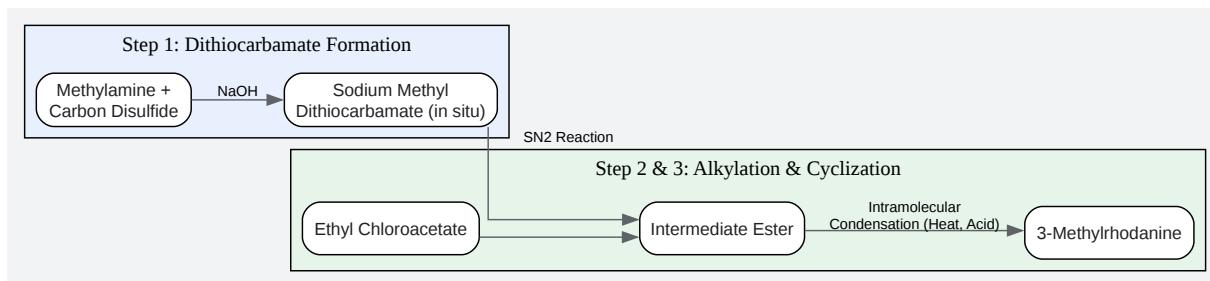
Materials:

- Methylamine (CH₃NH₂)
- Carbon Disulfide (CS₂)
- Sodium Hydroxide (NaOH)
- Ethyl Chloroacetate (ClCH₂CO₂Et)

- Ethanol (EtOH)
- Hydrochloric Acid (HCl)

Procedure:

- Formation of Dithiocarbamate: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve methylamine in ethanol. Slowly add carbon disulfide dropwise while maintaining the temperature below 10 °C. Following the addition, add a solution of sodium hydroxide in water dropwise. Stir the resulting mixture for 1 hour at room temperature.
- Addition of Ester: To the same flask, add ethyl chloroacetate dropwise. The reaction is exothermic; maintain the temperature below 30 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
- Cyclization and Acidification: Heat the reaction mixture to reflux for 1 hour to ensure complete cyclization. After cooling to room temperature, pour the mixture into ice-cold water. Acidify the solution with dilute hydrochloric acid until a precipitate forms (pH ~2-3).
- Isolation and Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure **3-Methylrhodanine** crystals.[12]
- Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, and Mass Spectrometry to verify the molecular weight of 147.22 g/mol .[13]

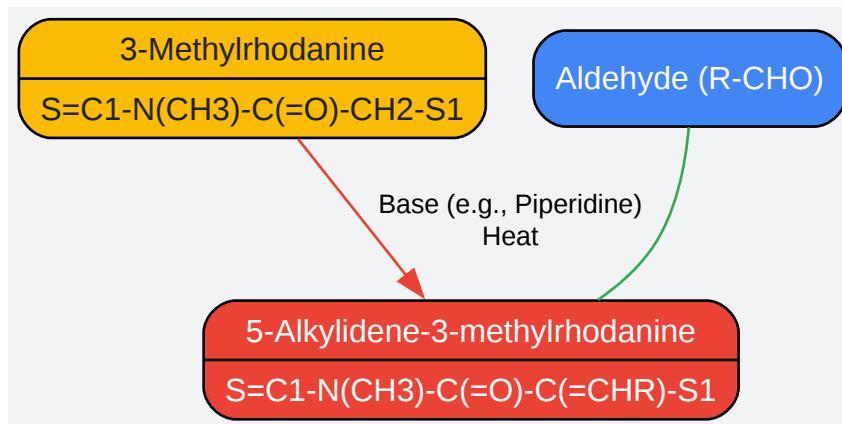


Caption: Synthetic workflow for **3-Methylrhodanine**.

Core Reactivity: The Knoevenagel Condensation

The true synthetic utility of **3-Methylrhodanine** in drug discovery stems from the reactivity of its C5 methylene (CH_2) group. This position is flanked by two electron-withdrawing groups (a thiocarbonyl and a carbonyl), making the C5 protons acidic and the carbon a potent nucleophile in the presence of a base. This reactivity is exploited in the Knoevenagel condensation reaction with various aldehydes and ketones.

This reaction is the cornerstone of building rhodanine-based compound libraries. By varying the aldehyde component, researchers can introduce a vast array of substituents at the C5 position, enabling fine-tuning of the molecule's steric and electronic properties to optimize binding to biological targets.[\[14\]](#)[\[15\]](#)



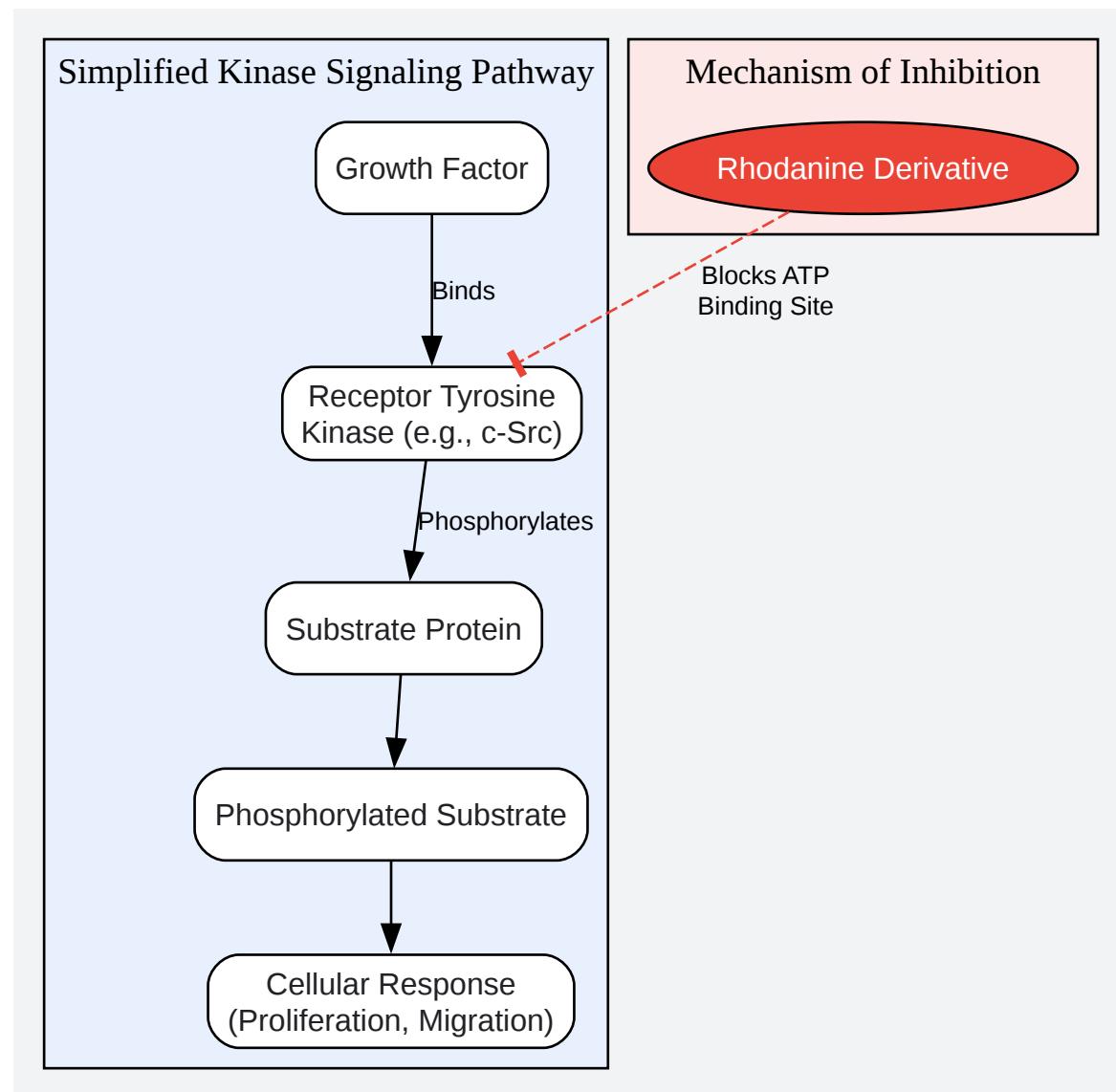
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Caption: The Knoevenagel condensation at the C5 position.

Application in Drug Development: Targeting Protein Kinases

Rhodanine derivatives have emerged as a promising class of inhibitors for various enzymes, particularly protein kinases.^{[3][4][5]} Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The 5-alkylidene rhodanine scaffold can effectively mimic the ATP molecule, binding to the kinase active site and blocking its phosphorylating activity.

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have shown that the rhodanine core and its substituents form key interactions with residues in the kinase binding pocket.^{[3][4][5][6]} Specifically, the oxygen and sulfur atoms of the rhodanine ring often act as hydrogen bond acceptors, anchoring the inhibitor to the target protein.^{[3][4]} Derivatives of **3-Methylrhodanine** have been investigated as inhibitors of targets like c-Src tyrosine kinase and PRL-3 phosphatase, which are implicated in cancer cell proliferation, migration, and invasion.^{[4][16]}



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Caption: Inhibition of a kinase signaling pathway.

Conclusion

3-Methylrhodanine is more than a simple chemical reagent; it is a foundational building block in modern medicinal chemistry. Its straightforward synthesis, well-defined reactivity through the Knoevenagel condensation, and the proven biological activity of its derivatives make it an invaluable scaffold for drug discovery professionals. The ability to systematically modify the C5-position allows for the rational design of potent and selective enzyme inhibitors, particularly in the highly competitive and impactful field of oncology. As research continues to uncover new

biological targets, the versatility of the **3-Methylrhodanine** core ensures its continued relevance in the development of future therapeutics.

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